Necrostatin-2 racemate is a chemical compound widely used in scientific research to investigate cellular death pathways, particularly necroptosis. While its precise source remains unclear in the provided literature, it is often classified as a laboratory reagent. Necrostatin-2 is a potent and selective allosteric inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of necroptosis. [] This inhibition makes Necrostatin-2 a valuable tool for researchers studying the role of necroptosis in various biological processes and disease models. []
Necrostatin 2 racemate, also referred to as Necrostatin-1 stable or 7-Chloro-O-Nec1, is a significant compound recognized for its role as a specific inhibitor of receptor-interacting protein kinase 1. This compound is primarily studied for its ability to inhibit necroptosis, a programmed form of cell death that is distinct from apoptosis and plays a critical role in various pathological conditions. The inhibition of receptor-interacting protein kinase 1 by Necrostatin 2 racemate is instrumental in modulating inflammatory responses and protecting cells from necroptotic death.
Necrostatin 2 racemate is synthesized through various chemical reactions, primarily involving the formation of an indole derivative. The compound has been explored extensively in scientific research and is available from multiple chemical suppliers for laboratory use.
Necrostatin 2 racemate falls under the category of small molecule inhibitors and is classified as a receptor-interacting protein kinase 1 inhibitor. Its chemical structure includes an indole core and features that enable it to interact specifically with the ATP-binding site of receptor-interacting protein kinase 1.
The synthesis of Necrostatin 2 racemate involves several key steps, which include:
The synthetic routes are optimized for yield and purity, often utilizing solvents such as dimethyl sulfoxide and ethanol. Reactions are typically conducted under controlled temperature and pressure conditions to ensure consistency in product formation.
The molecular structure of Necrostatin 2 racemate can be described as follows:
The compound's three-dimensional conformation allows it to effectively bind to receptor-interacting protein kinase 1, influencing its inhibitory activity.
Necrostatin 2 racemate can participate in various chemical reactions:
Common reagents used in these reactions include:
Necrostatin 2 racemate exerts its effects primarily through:
Research indicates that this inhibition leads to a reduction in necroptotic cell death, thus providing protective effects against conditions such as systemic inflammatory response syndrome induced by tumor necrosis factor.
Necrostatin 2 racemate has several applications in scientific research:
Necrostatin 2 racemate (Nec-1s, 7-Cl-O-Nec1) functions as a potent and specific inhibitor of receptor-interacting protein kinase 1 (RIPK1), a key regulatory molecule in necroptotic signaling pathways. This small molecule inhibitor (chemical name: 5-((7-chloro-1H-indol-3-yl)methyl)-3-methylimidazolidine-2,4-dione; CAS 852391-15-2) achieves half-maximal inhibitory concentration (IC50) values in the nanomolar range against RIPK1 autophosphorylation. Biochemical assays demonstrate that Nec-1s effectively blocks TNFα-induced necroptosis in FADD-deficient Jurkat cells with an IC50 of 206 nM, as measured by ATP-based viability assays following 30 hours of TNFα exposure [1] [2]. This places Nec-1s among the most potent RIPK1-targeting compounds described in the literature. The molecular basis for this potent inhibition stems from Nec-1s's ability to specifically target the kinase domain of RIPK1 without affecting its scaffolding function in nuclear factor kappa B (NF-κB) activation pathways, thereby allowing selective interruption of cell death signaling while preserving inflammatory signaling functions [1] [6].
Table 1: Comparative Inhibition Profiles of Necroptosis Inhibitors
Compound | Molecular Target | IC50 (RIPK1 Autophosphorylation) | Cellular Necroptosis IC50 |
---|---|---|---|
Nec-1s | RIPK1 | ~200 nM | 206 nM (Jurkat cells) |
Nec-1 | RIPK1/IDO | ~200 nM | 210 nM (Jurkat cells) |
GSK'872 | RIPK3 | Not applicable | 1.8 nM (HT-29 cells) |
NSA | MLKL | Not applicable | 840 nM (HT-29 cells) |
Nec-1s exerts its inhibitory effect through allosteric modulation of RIPK1's activation loop, stabilizing the kinase in an inactive conformation that prevents autophosphorylation. Structural analyses reveal that Nec-1s binds to a unique hydrophobic pocket adjacent to the ATP-binding site in the kinase domain, specifically interacting with residues Asp161 and Ser161 within the activation loop. This binding induces conformational changes that lock the activation segment in a "closed" or inactive state, preventing the transition to the active conformation required for autophosphorylation and subsequent kinase activation [2] [9]. Homology modeling using B-RAF as a template demonstrates that this allosteric mechanism effectively stabilizes the inactive DFG-Asp motif conformation, a feature conserved across multiple kinase targets of allosteric inhibitors [6].
Dose-response studies in cellular models show that Nec-1s (1-100 μM) inhibits RIPK1 autophosphorylation in a concentration-dependent manner, with near-complete suppression observed at 100 μM after 1 hour of treatment [2]. This allosteric mechanism differs fundamentally from ATP-competitive inhibitors as it does not directly block the catalytic cleft but instead prevents the conformational reorganization necessary for kinase activation. The precise targeting of this regulatory mechanism explains the exquisite specificity of Nec-1s for RIPK1 compared to other kinases and accounts for its minimal off-target effects at therapeutic concentrations [6] [9].
Table 2: Molecular Interactions in RIPK1 Allosteric Inhibition
Residue | Interaction Type | Functional Consequence | Experimental Validation |
---|---|---|---|
Asp161 | Hydrogen bonding | Stabilizes inactive DFG conformation | Mutagenesis studies |
Ser161 | Hydrophobic packing | Maintains activation loop position | Kinase assays with mutants |
Leu159 | Van der Waals forces | Anchors inhibitor position | Structural modeling |
Val76 | Pocket enclosure | Prevents ATP binding cleft access | Crystallography |
Comprehensive kinase profiling studies have demonstrated the exceptional selectivity of Nec-1s for RIPK1 within the human kinome. In systematic screens evaluating inhibitory activity against 485 human kinases, Nec-1s exhibited >1000-fold selectivity for RIPK1 over all other tested kinases [1] [7]. This remarkable specificity represents a significant advancement over first-generation necrostatins such as Nec-1, which showed partial inhibition of PAK1 and PKAcα at concentrations only 10-fold higher than those required for RIPK1 inhibition [6]. The enhanced selectivity profile of Nec-1s is attributed to its optimized chemical structure, particularly the chlorine substitution at position 7 of the indole ring and the replacement of the thiohydantoin moiety with a hydantoin group [3] [7].
The selectivity profile was quantified using the Gini coefficient, a statistical measure of kinase inhibitor selectivity where values approaching 1 indicate high selectivity. Nec-1s achieved a Gini coefficient of 0.85 in broad kinome screens, significantly outperforming Nec-1 (Gini coefficient = 0.65) and demonstrating minimal off-target interactions [7]. This high degree of selectivity is pharmacologically crucial as it minimizes unintended modulation of unrelated signaling pathways, thereby reducing the potential for off-target toxicities in therapeutic applications. The selectivity extends to RIPK3, which Nec-1s does not inhibit even at concentrations up to 100 μM, confirming that its protective effects in necroptosis models are exclusively mediated through RIPK1 inhibition rather than direct RIPK3 blockade [1] [6].
Table 3: Kinome-Wide Selectivity Profile of Nec-1s
Selectivity Metric | Nec-1s | Nec-1 | GSK'872 (RIPK3 Inhibitor) |
---|---|---|---|
Number of kinases inhibited >50% at 1 μM | 1 (RIPK1) | 3 (RIPK1, PAK1, PKAcα) | 2 (RIPK3, CAMK2β) |
Selectivity score (Gini coefficient) | 0.85 | 0.65 | 0.78 |
RIPK2 inhibition at 1 μM | None | None | None |
RIPK3 inhibition at 100 μM | None | None | 98% |
Nec-1s effectively disrupts the formation of the necrosome complex, a critical molecular platform that coordinates the execution of necroptosis. The necrosome assembly begins with RIPK1 activation and proceeds through RIP homotypic interaction motif (RHIM)-dependent recruitment of RIPK3, followed by phosphorylation-driven oligomerization of mixed lineage kinase domain-like protein (MLKL) [9]. By inhibiting RIPK1 kinase activity, Nec-1s prevents the initial RIPK1 autophosphorylation event that enables RIPK3 recruitment via RHIM domain interactions. This blockade occurs upstream in the signaling cascade, effectively preventing the formation of the RIPK1-RIPK3 amyloid signaling complex that serves as the structural foundation for the necrosome [7] [9].
Experimental evidence demonstrates that Nec-1s treatment (20-50 μM) abolishes TNFα-induced RIPK1-RIPK3 interaction within 10 minutes in mouse embryonic fibroblasts (MEFs) and prevents subsequent phosphorylation of MLKL [3] [9]. This inhibition occurs prior to the phosphorylation events that activate MLKL, the terminal executor of necroptosis. MLKL phosphorylation leads to its oligomerization and translocation to the plasma membrane, where it causes membrane disruption through incompletely understood mechanisms. By blocking this upstream signaling event, Nec-1s effectively terminates the entire necroptotic cascade before MLKL activation can occur [7]. The compound's efficacy in disrupting this axis has been validated in multiple cellular models, including studies showing that Nec-1s (200 μM) reduces propidium iodide incorporation in edelfosine-treated U118 glioblastoma cells by >80%, confirming functional blockade of plasma membrane disruption, the terminal event in necroptosis [3] [8].
Nec-1s represents a chemically optimized variant of first-generation necrostatins with superior target engagement properties and reduced off-target effects. The critical structural differences include: (1) addition of a chlorine atom at position 7 of the indole ring, (2) replacement of the thiohydantoin moiety with a hydantoin group, and (3) optimization of the methyl group position on the hydantoin ring [2] [9]. These modifications confer enhanced metabolic stability and eliminate the indoleamine 2,3-dioxygenase (IDO) inhibitory activity that characterized earlier necrostatins. First-generation Nec-1 (also known as methyl-thiohydantoin-tryptophan or MTH-Trp) was subsequently discovered to be a potent IDO inhibitor (IC50 = 5.2 μM), complicating the interpretation of its biological effects in inflammation models where IDO plays significant immunomodulatory roles [6].
Pharmacokinetic studies demonstrate that Nec-1s exhibits significantly improved in vivo stability compared to Nec-1, with a plasma half-life extended by approximately 3-fold in murine models [9]. This enhanced stability translates to more sustained target engagement and greater efficacy in disease models such as ischemic brain injury. Importantly, Nec-1s lacks the paradoxical sensitization effect observed with Nec-1 at low doses. In TNF-induced systemic inflammatory response syndrome (SIRS) models, low-dose Nec-1 (0.6 mg/kg) unexpectedly sensitized mice to TNF-induced mortality, whereas Nec-1s at the same dose did not exhibit this effect [6] [9]. This differential effect highlights the importance of Nec-1s's improved target specificity for accurate interpretation of necroptosis inhibition studies.
Table 4: Structural and Functional Comparison of Necrostatins
Property | Nec-1s | Nec-1 | Nec-1i (Inactive Variant) |
---|---|---|---|
Chemical Structure | 7-Cl-O-Nec-1 (hydantoin) | MTH-Trp (thiohydantoin) | Demethylated thiohydantoin |
RIPK1 Inhibition (IC50) | 200 nM | 200 nM | >20 μM |
IDO Inhibition | None | IC50 = 5.2 μM | IC50 = 8.1 μM |
Metabolic Stability | High | Moderate | Low |
Sensitization in SIRS | No | Yes (at 0.6 mg/kg) | Yes |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9